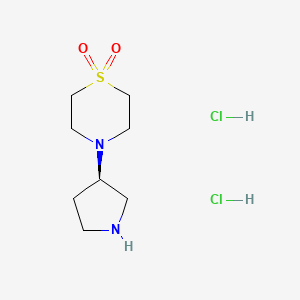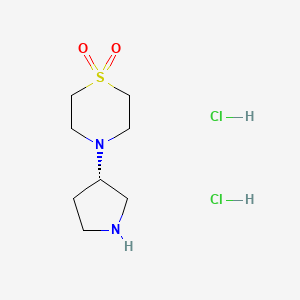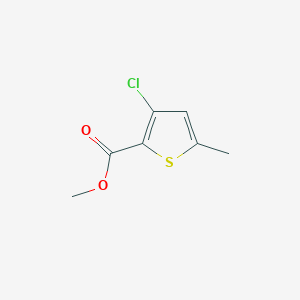
Methyl 3-chloro-5-methylthiophene-2-carboxylate
Overview
Description
Methyl 3-chloro-5-methylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with a chlorine atom at the 3-position, a methyl group at the 5-position, and a carboxylate ester at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-5-methylthiophene-2-carboxylate typically involves the chlorination of 5-methylthiophene-2-carboxylic acid followed by esterification. One common method includes:
Chlorination: 5-methylthiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to introduce the chlorine atom at the 3-position.
Esterification: The resulting 3-chloro-5-methylthiophene-2-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form the methyl ester.
Industrial Production Methods: Industrial production often scales up these reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent concentration) is common to maximize efficiency and safety.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH₄ in anhydrous ether.
Major Products:
Substitution Products: Various amine or thiol derivatives.
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Corresponding alcohols.
Scientific Research Applications
Methyl 3-chloro-5-methylthiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting inflammation and microbial infections.
Industry: Utilized in the production of advanced materials, including organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine and methyl groups on the thiophene ring can influence the compound’s binding affinity and specificity, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Methyl 3-chlorothiophene-2-carboxylate: Lacks the methyl group at the 5-position, which can affect its reactivity and biological activity.
Methyl 5-methylthiophene-2-carboxylate: Lacks the chlorine atom, resulting in different chemical and biological properties.
Ethyl 3-chloro-5-methylthiophene-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its solubility and reactivity.
Uniqueness: Methyl 3-chloro-5-methylthiophene-2-carboxylate is unique due to the specific combination of substituents on the thiophene ring, which imparts distinct chemical properties and potential biological activities. The presence of both chlorine and methyl groups can enhance its reactivity in substitution reactions and its potential as a pharmacophore in drug design.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields, emphasizing its unique properties and potential applications
Properties
IUPAC Name |
methyl 3-chloro-5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDGZIJFOBJTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

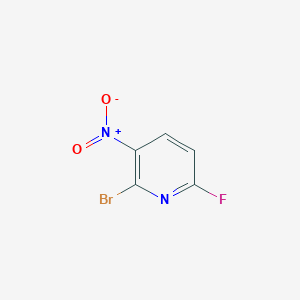
![(E)-tert-Butyl (3-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B8099965.png)
![2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B8099974.png)
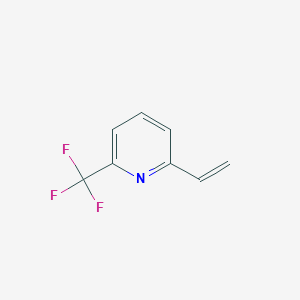
![2-Benzyl-5-(4-methoxybenzyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B8099981.png)
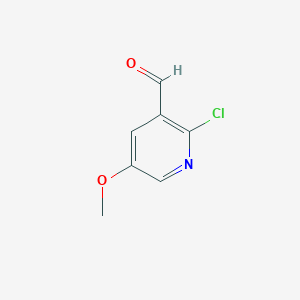
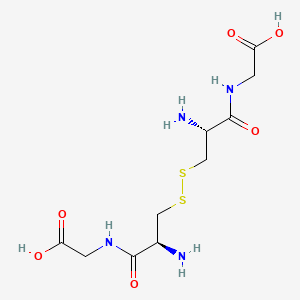
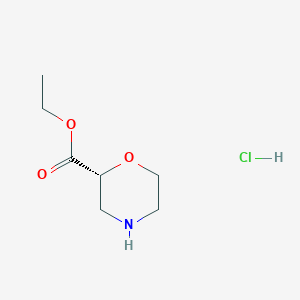
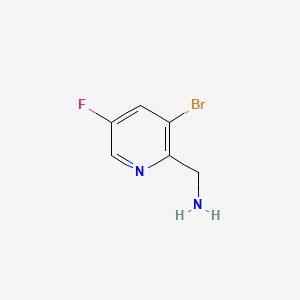
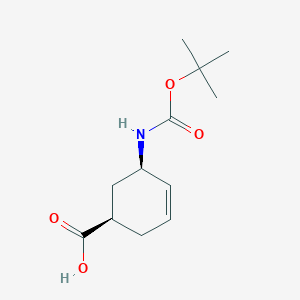
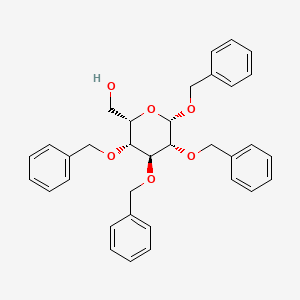
![6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B8100047.png)
